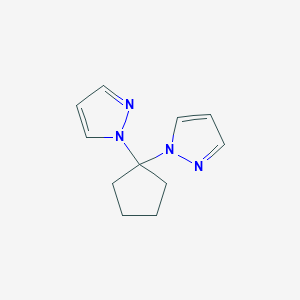
1,1'-Cyclopentylidenebis-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a cyclopentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings .
Aplicaciones Científicas De Investigación
1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as high-energy-density materials
Mecanismo De Acción
The mechanism by which 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1’-ethane-1,2-diyl-bis-cyclopentane: Similar in structure but with an ethane linkage instead of a cyclopentane moiety.
1,1’-bi(cyclopentane)-1,1’-diol: Contains hydroxyl groups instead of pyrazole rings.
Uniqueness: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is unique due to its dual pyrazole rings connected by a cyclopentane moiety, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
28791-87-9 |
|---|---|
Fórmula molecular |
C11H14N4 |
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
1-(1-pyrazol-1-ylcyclopentyl)pyrazole |
InChI |
InChI=1S/C11H14N4/c1-2-6-11(5-1,14-9-3-7-12-14)15-10-4-8-13-15/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
USFLKKPBLJPJRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(N2C=CC=N2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


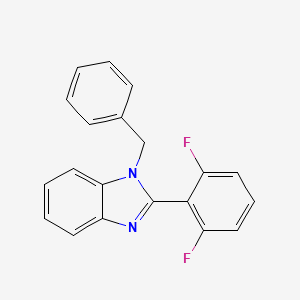

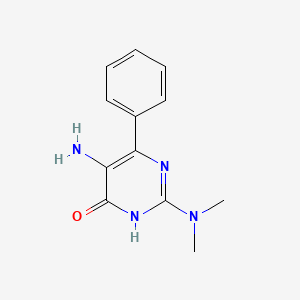
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
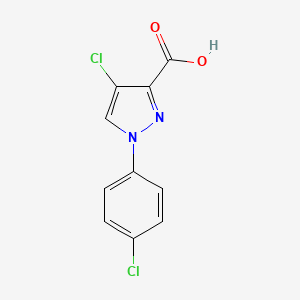
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)

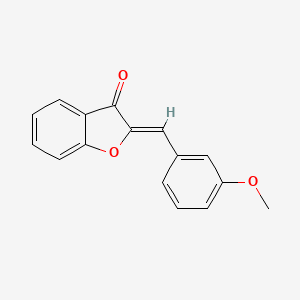
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)

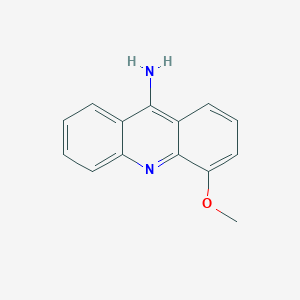
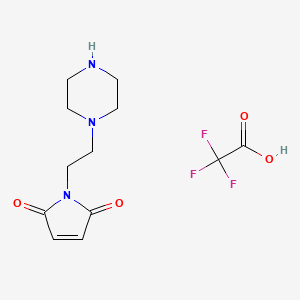

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
